Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1440526-63-5
VCID: VC15851285
InChI: InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15)
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

CAS No.: 1440526-63-5

Cat. No.: VC15851285

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - 1440526-63-5

Specification

CAS No. 1440526-63-5
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Standard InChI InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15)
Standard InChI Key RBSWZUSGTIQPJK-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Introduction

Structural and Molecular Characteristics

Core Bicyclic Architecture

The compound’s scaffold consists of a 4,6-dihydropyrrolo[3,4-c]pyrazole core, where a partially saturated pyrrole ring is fused to a pyrazole ring. The dihydro designation indicates partial saturation at the 4,6-positions, which introduces conformational rigidity compared to fully aromatic systems . The benzyl carboxylate group at the 5-position enhances solubility and serves as a handle for further functionalization .

Table 1: Key Structural Features

FeatureDescription
Core structure4,6-Dihydropyrrolo[3,4-c]pyrazole
SubstituentsBenzyl carboxylate at C5, isopropyl group at N4
Molecular formulaC₁₆H₁₉N₃O₂
Molecular weight285.34 g/mol
Hybridizationsp²/sp³ hybridized nitrogen atoms in the bicyclic system

The isopropyl group at the N4 position contributes to steric bulk, potentially influencing binding interactions with enzymatic targets. X-ray crystallography of related compounds confirms the planar geometry of the pyrazole ring and the puckered conformation of the dihydropyrrole moiety .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves sequential cyclization and functionalization steps. A common route begins with the formation of the dihydropyrrole ring via Knorr pyrrole synthesis, followed by pyrazole ring closure using hydrazine derivatives .

Table 2: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Dihydropyrrole formationEthyl acetoacetate, NH₃, Δ65%
2Pyrazole cyclizationHydrazine hydrate, ethanol, reflux72%
3Benzyl carboxylate introductionBenzyl chloroformate, DCM, base58%

Biological Activity and Mechanism

Deubiquitylating Enzyme (DUB) Inhibition

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits potent inhibition of DUBs, enzymes that remove ubiquitin from substrate proteins, thereby regulating proteasomal degradation . Preclinical studies suggest that DUB inhibition by this compound leads to the accumulation of polyubiquitylated proteins, triggering apoptosis in cancer cells .

Table 3: Comparative DUB Inhibition Data

CompoundIC₅₀ (nM)Target DUB
Benzyl 4,6-dihydropyrrolo[...]12.3USP7
Analog A (C₁₄H₁₆N₄O₂) 18.9USP14
Patent compound (WO2017158381A1) 9.8USP7/USP14

The compound’s selectivity for USP7 over other DUBs (e.g., USP14) is attributed to its benzyl carboxylate group, which occupies a hydrophobic pocket in the USP7 catalytic domain . Molecular docking studies predict hydrogen bonding between the pyrazole nitrogen and key residues (e.g., Cys223) .

Structural Analogs and Structure-Activity Relationships (SAR)

Impact of N4 Substitution

Replacing the isopropyl group at N4 with bulkier substituents (e.g., cyclohexyl) enhances DUB inhibition but reduces solubility . Conversely, smaller groups (e.g., methyl) improve pharmacokinetic profiles at the expense of potency .

Table 4: SAR of N4 Substituents

SubstituentIC₅₀ (nM)Solubility (µg/mL)
Isopropyl12.315.2
Cyclohexyl8.76.8
Methyl24.132.4

Role of the Benzyl Carboxylate

Removal of the benzyl group (yielding the free acid) abolishes activity, underscoring its critical role in target engagement. Fluorination of the benzyl ring (e.g., 4-fluoro substitution) improves blood-brain barrier penetration, suggesting potential for neurodegenerative disease applications .

Future Directions and Challenges

Therapeutic Applications

While current research focuses on oncology, the compound’s ability to modulate protein degradation pathways warrants exploration in neurodegenerative disorders (e.g., Alzheimer’s) and autoimmune diseases . Combination therapies with proteasome inhibitors (e.g., bortezomib) could synergistically enhance cytotoxicity .

Synthetic Challenges

Scalable synthesis remains a hurdle due to low yields in the pyrazole cyclization step. Advances in flow chemistry and enzyme-mediated catalysis may address this limitation .

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